1-(2-Bromo-4-chlorobenzoyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFGPBQSRHYRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Bromo 4 Chlorobenzoyl Azetidine and Analogous Halogenated N Acyl Azetidine Derivatives
Strategic Approaches for Azetidine (B1206935) Ring Construction
The construction of the strained azetidine ring system necessitates specialized synthetic strategies. While numerous methods exist, intramolecular cyclization reactions, where the key C-N bond is formed to close the four-membered ring, represent a primary and powerful approach. These methods offer a high degree of control over the resulting stereochemistry and substitution patterns.
Intramolecular Cyclization Processes
Intramolecular cyclization is a cornerstone of azetidine synthesis, providing direct access to the core heterocyclic structure from linear precursors. nih.gov The favorability of these reactions can be influenced by factors such as substrate conformation, the nature of the terminating groups, and the specific catalytic system employed. A variety of methodologies have been developed, each leveraging different activation strategies to facilitate the crucial ring-closing step.
One of the most fundamental strategies for azetidine ring formation is the intramolecular S_N2 reaction. nih.govfrontiersin.orgbohrium.com This approach typically involves a γ-amino alkyl halide or a precursor with a similar leaving group, such as a mesylate or tosylate. The nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon at the γ-position to displace the leaving group and form the four-membered ring. nih.govfrontiersin.org While this method is conceptually straightforward, the formation of four-membered rings can be kinetically challenging compared to the formation of five- or six-membered rings. nih.gov
A pertinent example involves the synthesis of azetidine precursors that can be further elaborated. For instance, the synthesis of 1-(2-Bromo-4-chlorobenzyl)azetidine-2-carboxamide, a compound structurally related to the target molecule, was achieved from 1-(2-bromobenzyl)azetidine-2-carboxamides via a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov Another documented synthesis involves the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate to yield an azetidine derivative. researchgate.net These methods highlight the versatility of using precursors with strategically placed leaving groups for the construction of the azetidine core.
| Precursor | Conditions | Product Type | Reference |
|---|---|---|---|
| γ-Haloamines | Base-mediated | Substituted Azetidines | nih.govnsf.gov |
| N-trityl-2-amino-4-bromobutanoate | Not specified | Azetidine-2-carboxylate | researchgate.net |
| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI, N,N-dimethylglycine | Fused Azeto-diazepineones | nih.gov |
A more modern and powerful approach for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This methodology allows for the direct conversion of a C-H bond at the γ-position relative to a nitrogen atom into a C-N bond, effectively closing the ring. These reactions often employ a directing group, such as picolinamide (B142947) (PA), to position the palladium catalyst in proximity to the target C-H bond. organic-chemistry.orgnih.gov
The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction exhibits high functional group tolerance and can generate complex azetidine-containing polycyclic scaffolds. acs.orgacs.org This method is notable for its use of low catalyst loadings and inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov The selectivity is often predictable, favoring cyclization at primary γ-C–H bonds to form the thermodynamically less stable azetidine ring over other potential reactions. organic-chemistry.org
| Substrate Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Picolinamide (PA) protected γ-methyl amine | Pd(OAc)₂, PhI(OAc)₂, Ac-Gly-OH | 2-Aryl-azetidine | High | organic-chemistry.org |
| PA protected cycloalkyl amine | Pd(OAc)₂, oxidant | Azabicyclo[x.1.1] scaffold | Good | acs.org |
| Aliphatic amine with PA directing group | Pd(II), benziodoxole tosylate, AgOAc | Functionalized Azetidine | Good | rsc.org |
Visible-light photoredox catalysis has emerged as a mild and efficient tool for constructing challenging molecular architectures, including azetidines. nih.govthe-innovation.org Photo-induced copper-catalyzed radical annulation provides a powerful [3+1] cyclization strategy to access the azetidine core from simple precursors. nih.govresearchgate.net
One such method involves the reaction of aliphatic amines with alkynes. nih.govthe-innovation.org In this process, a photogenerated α-aminoalkyl radical is captured by the alkyne to form a vinyl radical. nih.gov This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to furnish the azetidine ring. nih.govresearchgate.net Another variation utilizes the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which proceeds with high regioselectivity. nih.govresearchgate.net These reactions are atom-economical and can be performed under mild conditions, tolerating a wide range of functional groups and allowing for the construction of densely substituted azetidines with vicinal tertiary-quaternary centers. nih.govresearchgate.net
| Ynamide Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(Iodoethyl)-ynamide | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, MeCN, blue LEDs | Exo-methylene azetidine | 75% | researchgate.net |
| N-(Iodoethyl)-phenyl-ynamide | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, MeCN, blue LEDs | (Z)-Benzylidene azetidine | 81% | researchgate.net |
| N-(Iodoethyl)-trimethylsilyl-ynamide | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, MeCN, blue LEDs | (Z)-Silylmethylene azetidine | 85% | researchgate.net |
The reductive cyclization of imines offers another pathway to the azetidine core. magtech.com.cn This strategy often begins with the formation of an imine from a β-haloketone and an amine, followed by reduction and cyclization. The reduction of β-haloalkylimines, for example, can lead to the formation of azetidines. magtech.com.cn
A related strategy involves the [2+2] cycloaddition of imines with alkenes or ketenes. magtech.com.cnnih.gov For instance, the reaction of imines with ethyl bromoacetate (B1195939) in a Reformatsky-type reaction can produce β-lactams (azetidin-2-ones), which are important synthetic intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cnresearchgate.net Additionally, cyclic imines, known as 1-azetines, can be directly reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) to yield the saturated azetidine ring. nih.gov
Lanthanide triflates have proven to be exceptionally effective Lewis acid catalysts for promoting the intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.orgbohrium.com Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) catalyzes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org
This reaction demonstrates remarkable regioselectivity and tolerates a wide array of functional groups, including those that are sensitive to acid or are themselves Lewis basic. nih.govbohrium.com The optimal conditions typically involve a catalytic amount of La(OTf)₃ (e.g., 5 mol%) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux. nih.govfrontiersin.orgbohrium.com Computational studies suggest that the coordination of the lanthanum catalyst to the substrate or product likely governs the observed regioselectivity, favoring the 4-exo-tet cyclization for cis-isomers to produce azetidines. frontiersin.orgfrontiersin.org
| Catalyst (mol%) | Solvent | Temperature | Yield (Azetidine) | Reference |
|---|---|---|---|---|
| La(OTf)₃ (5) | DCE | Reflux | 81% | nih.govfrontiersin.org |
| La(OTf)₃ (5) | Benzene | Reflux | 70% | nih.govfrontiersin.org |
| Sc(OTf)₃ (5) | DCE | Reflux | 71% | frontiersin.org |
| Yb(OTf)₃ (5) | DCE | Reflux | 79% | frontiersin.org |
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions represent a powerful class of reactions for the rapid assembly of four-membered rings from acyclic precursors. These methods are particularly notable for their potential to build molecular complexity in a single step.
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgrsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene partner to form the azetidine ring. nih.gov However, the application of this method has historically faced challenges, including competing E/Z isomerization of the imine upon photoexcitation, which provides a non-productive relaxation pathway. rsc.orgresearchgate.net
To overcome these limitations, most successful examples have utilized cyclic imines or imines featuring conjugating groups to prevent isomerization. rsc.orgnih.gov The reaction can proceed through either a singlet or triplet excited state of the imine, and recent advancements have focused on using visible-light photocatalysis to access the triplet state via energy transfer from a photosensitizer. researchgate.netnih.gov This modern approach offers milder reaction conditions and broader substrate scope. nih.govresearchgate.net
For instance, researchers have developed visible-light-mediated intermolecular aza Paternò–Büchi reactions using 2-isoxazoline-3-carboxylates as oxime precursors. nih.govrsc.org The triplet energy of these oximes is harnessed through an iridium photocatalyst, enabling [2+2] cycloaddition with a wide array of alkenes. nih.gov These protocols are characterized by their operational simplicity and the ability to produce highly functionalized azetidines that can be subsequently deprotected to yield free azetidines. nih.gov Such a free azetidine could then be acylated with a reagent like 2-bromo-4-chlorobenzoyl chloride to furnish the target compound.
Table 1: Key Features of Modern Aza Paternò–Büchi Reactions
| Feature | Description | Key Findings & Citations |
| Reaction Type | Intermolecular [2+2] Photocycloaddition | A direct method for azetidine synthesis from an imine and an alkene. rsc.orgrsc.org |
| Key Challenge | E/Z Isomerization of Imines | A competing relaxation pathway that limits reaction efficiency. rsc.orgresearchgate.net |
| Modern Approach | Visible-Light Photocatalysis | Uses a photosensitizer (e.g., Iridium complex) to promote the reaction under milder conditions. nih.govresearchgate.netspringernature.com |
| Reactive Partners | Cyclic Oximes (e.g., 2-isoxazoline-3-carboxylates) and Alkenes | These substrates have shown unique triplet state reactivity, expanding the reaction's scope. nih.govresearchgate.netrsc.org |
| Product Utility | Synthesis of Highly Functionalized Azetidines | Products can often be readily deprotected, allowing for further modification, such as N-acylation. nih.gov |
A distinct approach to azetidine synthesis involves the use of organotitanium reagents in Kulinkovich-type reactions. While the classic Kulinkovich reaction produces cyclopropanols from esters, variations of this methodology have been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org
A notable development is the titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines. rsc.org The proposed mechanism follows a Kulinkovich-type pathway where a titanacyclopropane intermediate is generated in situ. rsc.orgresearchgate.net This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. researchgate.net It can then react with the oxime ether, ultimately leading to the formation of a spirocyclic azetidine. This method is particularly valuable for creating azetidines that feature an all-carbon quaternary center, a structural motif that is challenging to construct using other synthetic routes. nih.govnih.gov
The resulting spirocyclic NH-azetidines possess a free secondary amine, which is an ideal handle for introducing substituents like the 2-bromo-4-chlorobenzoyl group via standard acylation protocols. This two-step sequence—Kulinkovich-type cyclization followed by N-acylation—provides a modular route to complex, halogenated spirocyclic N-acyl azetidines.
Strain-Release Functionalization Paradigms
The high ring strain of bicyclic systems offers a potent thermodynamic driving force for ring-opening reactions, a principle that has been effectively harnessed for the synthesis of functionalized azetidines.
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that have emerged as exceptionally useful precursors for the synthesis of 1,3-disubstituted azetidines. arkat-usa.orgrsc.org The synthetic utility of ABBs stems from the reactivity of the central C–N bond, which can be cleaved under various conditions to relieve the inherent strain energy (~65 kcal/mol). rsc.orgbris.ac.uk This cleavage allows for the simultaneous or sequential introduction of two different functional groups at the nitrogen and the C3-position of the resulting azetidine ring. arkat-usa.org
The process typically begins with the activation of the ABB nitrogen atom with a suitable electrophile. nih.gov This activation facilitates the nucleophilic attack at the bridgehead carbon (C3), leading to the cleavage of the strained C-N bond and the formation of a functionalized azetidine. nih.govacs.org A wide range of electrophiles and nucleophiles can be employed, making this a highly modular approach to a diverse library of azetidine derivatives. bris.ac.uknih.gov For instance, direct N–pentafluorosulfanylation has been achieved by reacting 3-aryl ABBs with SF₅Cl under blue light irradiation, demonstrating the utility of this method for creating complex halogenated azetidines. acs.org
Building upon the reactivity of ABBs, multicomponent reactions have been developed to further enhance synthetic efficiency. nih.gov A powerful example is the four-component strain-release-driven anion relay sequence. bris.ac.ukbris.ac.uk This methodology begins with the lithiation of an ABB, followed by the sequential addition of three distinct electrophilic coupling partners. nih.govresearchgate.net
The sequence is driven by the rapid, strain-release ring-opening of the azabicyclo[1.1.0]butane intermediate, which is often coupled with a nih.govbris.ac.uk-Brook rearrangement. nih.govbris.ac.uk This strategy leverages the high reactivity of the strained system to drive the reaction forward, allowing for the controlled and modular assembly of highly substituted azetidines in a single operation. nih.govresearchgate.net The operational simplicity and the ability to vary each component independently make this a powerful tool for creating diverse chemical libraries of complex azetidines, including N-acyl derivatives relevant to the target structure. bris.ac.uknih.gov
Table 2: Comparison of Strain-Release Methodologies
| Methodology | Key Precursor | Driving Force | Key Features & Citations |
| Direct Functionalization | Azabicyclo[1.1.0]butane (ABB) | High ring strain (~65 kcal/mol) | N-activation followed by nucleophilic attack at C3; allows 1,3-disubstitution. rsc.orgbris.ac.uknih.gov |
| Anion Relay Sequence | Lithiated Azabicyclo[1.1.0]butane | Strain-release coupled with anion rearrangement (e.g., nih.govbris.ac.uk-Brook) | Four-component reaction enabling modular synthesis of complex, substituted azetidines. nih.govbris.ac.ukresearchgate.net |
Reduction of Azetidin-2-ones (β-Lactams) as a Synthetic Route
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and frequently employed method for the synthesis of the corresponding azetidines. clockss.org β-Lactams themselves are readily accessible through various methods, including the classic Staudinger reaction.
The choice of reducing agent is critical to the success of this transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, but their reactivity is not always predictable. acs.org Depending on the substitution pattern of the β-lactam, particularly the group on the nitrogen atom, two competing pathways can occur: the desired reduction of the carbonyl to a methylene (B1212753) group to form an azetidine, or the cleavage of the 1,2-amide bond, which leads to an acyclic γ-amino alcohol. acs.orgrsc.org The 1,2-fission pathway is more commonly observed for β-lactams bearing an N-aryl or an electron-withdrawing group. acs.org
To achieve more selective reduction, specific hydroalane reagents have been developed. acs.org For example, diisobutylaluminum hydride (DIBAL-H) and various chloroalanes are considered convenient reagents for the chemoselective reduction of β-lactams to azetidines. rsc.org More recently, sodium borohydride (B1222165) in isopropanol (B130326) has been used for the diastereoselective synthesis of trans-2,3-disubstituted 1-arylazetidines from the corresponding C-3 functionalized β-lactams. rsc.org This approach provides a reliable pathway to functionalized azetidines that could be N-acylated to produce compounds like 1-(2-bromo-4-chlorobenzoyl)azetidine, assuming the N-substituent on the β-lactam is compatible with the reduction or can be removed and replaced post-reduction. The synthesis of multifunctional spirocyclic azetidines has been achieved through a two-step sequence involving the synthesis of azetidinones followed by their reduction. nih.gov
Ring Contraction Methodologies
One elegant approach to forming the azetidine core involves the ring contraction of larger, more readily available heterocyclic systems. magtech.com.cn A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This method, developed by Blanc and colleagues, proceeds via a one-pot nucleophilic addition-ring contraction mechanism. organic-chemistry.org
The process begins with the monobromination of an N-sulfonyl-2-pyrrolidinone derivative, which is an accessible starting material. nih.gov The resulting α-bromopyrrolidinone undergoes a formal ring contraction when treated with a base, such as potassium carbonate, and a nucleophile. rsc.orgorganic-chemistry.org The proposed mechanism involves the nucleophilic attack on the amide carbonyl, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization via an S_N2 pathway to furnish the strained four-membered azetidine ring. rsc.org A variety of nucleophiles, including alcohols, phenols, and anilines, can be incorporated, yielding a diverse range of α-functionalized azetidines. organic-chemistry.orgnih.gov
| Starting Material | Reagents | Nucleophile (NuH) | Product | Yield | Ref |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃, MeCN/MeOH | Methanol | α-methoxycarbonyl N-sulfonylazetidine | Good | rsc.org |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ | Various alcohols, phenols, anilines | α-substituted N-sulfonylazetidine | Good | organic-chemistry.orgnih.gov |
N-Acylation Strategies for Azetidine Ring Systems
Once the azetidine heterocycle is formed, the introduction of the N-acyl group is a critical step in synthesizing compounds like this compound. This is typically achieved through amide bond formation between the azetidine nitrogen and a suitable carboxylic acid derivative.
The most straightforward and widely used method for N-acylation of azetidines is the reaction with a highly reactive carboxylic acid derivative, most commonly an acyl chloride. nih.gov This reaction, often performed under Schotten-Baumann conditions, involves treating the azetidine with the acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov For the synthesis of the title compound, this would involve the reaction of azetidine with 2-bromo-4-chlorobenzoyl chloride.
This approach is effective for a wide range of substrates. For instance, an N-benzyl azetidine, generated from a multi-step synthesis, was successfully acylated using an acid chloride to produce a potent anti-tuberculosis compound. nih.gov Similarly, ketenes, generated in situ from acyl chlorides, are trapped by imines to form azetidinones (β-lactams), demonstrating the high reactivity of the acyl chloride precursor in forming four-membered rings. mdpi.com The acylation of substituted azetidinols with reagents like p-nitrobenzoyl chloride further illustrates the utility of this method, although reaction conditions can sometimes influence whether the desired product or a ring-cleavage product is formed. oup.com
While direct acylation with acyl chlorides is robust, the process generates stoichiometric waste. Modern synthetic chemistry has seen a push towards greener, catalytic methods for amide bond formation. sigmaaldrich.com These methods can often proceed directly from carboxylic acids and amines, avoiding the need for pre-activation to an acyl chloride. ucl.ac.uk
Several catalytic systems have been developed that are applicable to the N-acylation of azetidine:
Boronic Acid Catalysis: Arylboronic acids can catalyze the direct amidation of carboxylic acids and amines at room temperature, typically requiring the removal of water to drive the reaction to completion. sigmaaldrich.comcore.ac.uk
Metal-Based Catalysis: Ruthenium complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com This offers a highly atom-economical route.
Enzyme-Mediated Synthesis: Biocatalytic methods, using enzymes such as nonribosomal peptide synthetases (NRPS), can facilitate amide bond formation under exceptionally mild and selective conditions. nih.gov
These advanced methods represent a more sustainable alternative to traditional coupling reagents and are increasingly important in modern organic synthesis. sigmaaldrich.comucl.ac.uk
| Catalysis Type | Catalyst Example | Substrates | Key Features | Ref |
| Organocatalysis | Arylboronic Acid | Carboxylic Acid + Amine | Waste-free, room temperature | sigmaaldrich.com |
| Metal Catalysis | Ruthenium Pincer Complex | Alcohol + Amine | Dehydrogenative coupling (H₂ byproduct) | sigmaaldrich.com |
| Biocatalysis | Adenylating Enzyme | Amino Acid + Amine | High selectivity, mild conditions | nih.gov |
Strategic Halogenation Approaches for Azetidine-Containing Architectures
The introduction of specific halogen patterns onto the N-benzoyl group is a key challenge in synthesizing this compound. This can be accomplished either by using pre-halogenated starting materials or by late-stage halogenation of an existing N-benzoyl azetidine scaffold.
The most convergent and common strategy for preparing the title compound involves the use of a building block that already contains the desired 2-bromo-4-chloro substitution pattern. In this approach, 2-bromo-4-chlorobenzoic acid is first converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. This halogenated acyl chloride is then reacted with azetidine, as described in section 2.2.1, to directly yield this compound.
This building block approach is widely employed in the synthesis of complex molecules. For example, 1-(2-bromo-4-chlorobenzyl)azetidine-2-carboxamide was synthesized from a corresponding halogenated benzyl (B1604629) bromide, showcasing the utility of incorporating halogens via the starting materials. nih.gov The use of bifunctional building blocks containing both a reactive moiety (like a boronic ester) and a protected amine is a powerful strategy for modular synthesis. acs.org Similarly, the halofluorination of alkenes is a method used to create vicinal halofluoride building blocks for further elaboration. beilstein-journals.org
An alternative, though often less selective, strategy is the late-stage halogenation of a precursor molecule, such as 1-benzoylazetidine. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reactions (bromination and chlorination).
The N-acyl group is an ortho-, para-director, but it is also deactivating. The azetidine ring itself has been shown to possess ortho-directing capabilities in the functionalization of arenes, which could be harnessed to control the position of incoming electrophiles. acs.org However, achieving a specific 2,4-dihalo substitution pattern on an already substituted ring can be challenging and may lead to mixtures of isomers. The first halogenation (e.g., chlorination at the 4-position) would influence the position of the second halogenation (bromination). The combined directing effects of the N-acyl group and the first halogen would need to be carefully considered to selectively install the second halogen at the 2-position, which can be sterically hindered.
Comparative Analysis of Bromination and Chlorination Methodologies
The introduction of halogen atoms onto the benzoyl moiety is a critical step in the synthesis of compounds like this compound. The choice between bromination and chlorination methodologies depends on factors such as regioselectivity, reactivity, and the availability of starting materials.
In the context of preparing di-halogenated benzoic acids, electrophilic aromatic substitution is the primary method. The relative reactivity of halogens in these reactions is a key consideration. Chlorine is generally more reactive than bromine, which can lead to a lack of selectivity and the formation of multiple chlorinated products if the reaction conditions are not carefully controlled. libretexts.org Conversely, the lower reactivity of bromine often allows for more selective substitution, which is particularly important when specific isomers are desired. libretexts.orggla.ac.uk
The Hammond postulate helps to explain the difference in selectivity. The transition state for chlorination is "early" and resembles the reactants, meaning there is less charge development and lower selectivity between different positions on the aromatic ring. masterorganicchemistry.com In contrast, the transition state for bromination is "late" and resembles the arenium ion intermediate, leading to greater sensitivity to the electronic effects of substituents and thus higher regioselectivity. masterorganicchemistry.com
For the synthesis of a precursor like 2-bromo-4-chlorobenzoic acid, a multi-step approach is generally required rather than direct di-halogenation of benzoic acid, due to the directing effects of the carboxyl and initial halogen substituents. It is more common to start with a pre-functionalized aniline (B41778) or toluene (B28343) derivative and introduce the halogens and carboxylic acid functionality sequentially.
Table 1: Comparison of Bromination and Chlorination in Electrophilic Aromatic Substitution
| Feature | Chlorination | Bromination |
| Reactivity | Higher | Lower |
| Selectivity | Lower | Higher |
| Transition State | Early (Reactant-like) | Late (Intermediate-like) |
| Common Reagents | Cl₂, SO₂Cl₂, NCS | Br₂, HBr/H₂O₂, NBS |
| Catalysts | Lewis acids (e.g., FeCl₃, AlCl₃) | Lewis acids (e.g., FeBr₃) |
NCS: N-Chlorosuccinimide, NBS: N-Bromosuccinimide
Stereoselective Synthesis of Halogenated N-Acyl Azetidine Derivatives
The development of stereoselective methods for the synthesis of substituted azetidines is crucial for accessing enantiopure compounds for pharmaceutical applications. chemrxiv.org
Enantioselective desymmetrization of meso-azetidines is a powerful strategy for the synthesis of chiral, non-racemic azetidine derivatives. This approach involves the selective reaction of one of two enantiotopic groups in a prochiral meso-azetidine, often through a ring-opening reaction catalyzed by a chiral catalyst. While the direct desymmetrization of a pre-formed N-acyl azetidine is less common, the principles can be applied to the synthesis of chiral azetidine precursors which are then acylated.
A notable example is the catalytic asymmetric desymmetrization of N-protected meso-azetidines through intermolecular ring-opening with nucleophiles. This has been achieved with high efficiency and enantioselectivity using a combination of a suitable catalyst, nucleophile, and protecting group. nih.govsciencemadness.orgnsf.gov For instance, chiral phosphoric acids have been used as Brønsted acid catalysts to promote the enantioselective ring-opening of N-benzoyl-meso-azetidines with silyl (B83357) ketene (B1206846) acetals.
Table 2: Examples of Enantioselective Desymmetrization of N-Acyl Azetidines
| N-Protecting Group | Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| Benzoyl (Bz) | Silyl ketene acetal | Chiral Phosphoric Acid | γ-Amino acid derivative | Up to 99% | nih.gov |
| Carbamate (Boc) | Indoles | Chiral Phosphoric Acid | 3-(Azetidin-2-yl)indole | Up to 98% | nih.gov |
| Sulfonyl (Ts) | Alcohols | Chiral Lewis Acid | 3-Alkoxy-azetidine | Up to 95% | nsf.gov |
Diastereoselective synthesis of the azetidine ring itself is another important strategy for controlling stereochemistry. This is often achieved through intramolecular cyclization reactions of chiral precursors. The stereochemistry of the substituents on the acyclic precursor directs the formation of a specific diastereomer of the cyclic product.
One established method involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For example, the cyclization of a chiral γ-amino alcohol can be induced by converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine. The stereochemical outcome of the ring closure is typically controlled by the principle of backside attack in an SN2 reaction, leading to inversion of configuration at the carbon bearing the leaving group.
Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines with high diastereoselectivity. jru.edu.in This method allows for the formation of the azetidine ring while preserving the stereochemistry of other centers in the molecule. jru.edu.in The reaction proceeds with high regioselectivity for the 4-exo-tet cyclization, leading to the azetidine rather than the competing 5-endo-tet cyclization that would form a pyrrolidine. jru.edu.in
Table 3: Diastereoselective Azetidine Ring Formation Methods
| Precursor Type | Reaction Type | Key Reagents/Catalysts | Diastereomeric Ratio (d.r.) | Reference |
| γ-Amino alcohol | Intramolecular SN2 | MsCl, Et₃N; then base | >95:5 | chemicalbook.com |
| cis-3,4-Epoxy amine | Intramolecular aminolysis | La(OTf)₃ | >20:1 | jru.edu.in |
| β-Amino alcohol | One-pot mesylation/cyclization | MsCl, base | High | chemicalbook.com |
MsCl: Methanesulfonyl chloride, Et₃N: Triethylamine, La(OTf)₃: Lanthanum(III) trifluoromethanesulfonate
Mechanistic Investigations into the Reactivity and Transformations of 1 2 Bromo 4 Chlorobenzoyl Azetidine and N Acyl Azetidine Derivatives
Strain-Driven Ring-Opening Reactions of the Azetidine (B1206935) Core
The four-membered azetidine ring possesses considerable ring strain, making it susceptible to reactions that relieve this strain. nih.govrsc.org The N-acyl group, such as the 2-bromo-4-chlorobenzoyl moiety, activates the ring towards nucleophilic attack by withdrawing electron density. This activation, coupled with the inherent strain, facilitates a variety of ring-opening transformations. nih.govmagtech.com.cn
Nucleophilic Ring Opening Pathways
The most common reaction pathway for N-acyl azetidines is nucleophilic ring-opening. magtech.com.cn This process is typically initiated by the activation of the azetidine, often through protonation or coordination to a Lewis acid, which enhances the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net The subsequent attack by a nucleophile leads to the cleavage of a carbon-nitrogen bond, resulting in a linear amine derivative. nih.gov
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both steric and electronic factors. magtech.com.cnorganic-chemistry.org In many cases, the nucleophile preferentially attacks the less substituted carbon adjacent to the nitrogen. magtech.com.cn However, the presence of activating groups on the substituent can direct the attack to a specific position. magtech.com.cn For instance, studies on various substituted azetidinium ions have shown that nucleophilic attack generally occurs at the C-4 position if it is unsubstituted. organic-chemistry.org Conversely, if the C-4 position is substituted, a high degree of regioselectivity for attack at the C-2 position is observed. organic-chemistry.org A variety of nucleophiles, including halides, alcohols, and amines, have been successfully employed in these ring-opening reactions. researchgate.netorganic-chemistry.orgiitk.ac.in
Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines
| Azetidine Precursor | Activating Agent | Nucleophile | Product Type | Reference |
| N-Tosylazetidine | Lewis Acid (e.g., BF₃·OEt₂) | Alcohols | γ-Amino ether | iitk.ac.in |
| N-Alkylazetidine | Methyl Triflate (forms azetidinium) | Azide, Benzylamine | γ-Azido amine, γ-Diamine | organic-chemistry.org |
| N-Alkylazetidine | Methyl Triflate (forms azetidinium) | Acetate, Alkoxides | γ-Amino acetate, γ-Amino ether | organic-chemistry.org |
| N-Acylazetidine | Acid | Intramolecular Amide | Lactone/Lactam | nih.gov |
This table illustrates the versatility of nucleophilic ring-opening reactions in generating a range of functionalized linear amines from activated azetidine precursors.
Ring Expansion and Rearrangement Mechanisms
Beyond simple ring-opening, N-acyl azetidines can undergo more complex transformations such as ring expansion and rearrangements. These reactions often proceed through carbocationic intermediates, which can be subject to Wagner-Meerwein rearrangements. wikipedia.orglibretexts.org A Wagner-Meerwein rearrangement is a type of 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon, typically to form a more stable carbocation. wikipedia.orgslideshare.net
In the context of azetidines, acid-catalyzed activation can lead to the formation of an azetidinium ion, which upon ring-opening generates a carbocation. libretexts.org This carbocation can then undergo a skeletal rearrangement before being trapped by a nucleophile, leading to ring-expanded products like pyrrolidines. For example, azetidines with a side chain containing a primary alcohol can be activated to form a bicyclic azetidinium ion, which upon reaction with nucleophiles can yield a mixture of ring-expanded pyrrolidines and azepanes. researchgate.net
Another important rearrangement is the nih.govacs.org-Stevens rearrangement, which can be used for the one-carbon ring expansion of aziridines to azetidines and can conceptually be applied to expand azetidines to pyrrolidines. nih.govchemrxiv.org This reaction involves the formation of an ammonium (B1175870) ylide followed by a rearrangement. nih.gov Photochemical rearrangements of azetidine ketones have also been shown to result in ring expansion to pyrroles through a biradical intermediate. bhu.ac.in
Desymmetrization via Ring Opening
The catalytic asymmetric desymmetrization of meso-azetidines is a powerful strategy for synthesizing enantioenriched, densely functionalized chiral molecules. nih.govacs.orgfigshare.com This process involves the enantioselective ring-opening of a prochiral azetidine with a nucleophile, guided by a chiral catalyst. nih.govnih.gov Despite the challenges associated with the low propensity of the azetidine ring to open and achieving high stereocontrol, successful methods have been developed. nih.govacs.org
Chiral phosphoric acids, particularly those derived from BINOL, have emerged as effective catalysts for this transformation. rsc.orgresearchgate.netsemanticscholar.org Mechanistic studies, including DFT calculations, have revealed that these reactions often proceed through a bifunctional activation mechanism where the catalyst activates both the azetidine nitrogen and the nucleophile. rsc.orgresearchgate.net The stereochemical outcome is dictated by the ability of the substrates to fit into the chiral pocket of the catalyst. rsc.orgresearchgate.net
Table 2: Catalytic Systems for Asymmetric Desymmetrization of N-Acyl Azetidines
| Catalyst Type | Nucleophile | Azetidine Substituent (3-position) | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid (BINOL-derived) | 2-Mercaptobenzothiazole | Benzyloxy | (S)-4a | 95% | researchgate.net |
| Chiral Phosphoric Acid (BINOL-derived) | 2-Mercaptobenzothiazole | Phenyl | (S)-4b | 88% | researchgate.net |
| Chiral Phosphoric Acid (SPINOL-type) | Thiols | Aryl | γ-Thio-substituted amine | up to 99% | rsc.org |
This table highlights successful catalytic systems that enable the highly enantioselective ring-opening of N-acyl azetidines, providing access to valuable chiral building blocks.
Synthetic Transformations Involving the Halogenated Benzoyl Substituent
The 2-bromo-4-chlorobenzoyl group on the azetidine nitrogen is not merely an activating group for the ring but also a handle for further synthetic modifications. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various modern synthetic methodologies.
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-bromo-4-chlorobenzoyl moiety is an excellent substrate for such transformations.
The Suzuki-Miyaura coupling allows for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. youtube.comlibretexts.org In the case of 1-(2-bromo-4-chlorobenzoyl)azetidine, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the 2-position. nih.gov This regioselectivity is a common feature in palladium-catalyzed cross-coupling reactions of dihalogenated arenes. nih.gov A variety of arylboronic acids can be used to introduce diverse aryl groups at this position. nih.govarkat-usa.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be applied to the 2-bromo-4-chlorobenzoyl group to introduce a wide range of primary or secondary amines, including heterocycles like carbazole (B46965) or phenoxazine. wikipedia.orgnih.govsemanticscholar.org Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the more reactive C-Br bond. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. wikipedia.orgsemanticscholar.org
Table 3: Potential Cross-Coupling Reactions on the Benzoyl Moiety
| Reaction Type | Coupling Partner | Expected Product | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 1-(2-Aryl-4-chlorobenzoyl)azetidine | Pd(OAc)₂, SPhos, K₃PO₄ | nih.govnih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | 1-(2-(Dialkylamino)-4-chlorobenzoyl)azetidine | Pd₂(dba)₃, XPhos, NaOtBu | nih.govsemanticscholar.org |
This table outlines the expected outcomes of applying Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to the this compound scaffold.
Directed Metalation and Electrophilic Trapping Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles.
In the context of this compound, the tertiary amide of the N-benzoyl group is a potent DMG. baranlab.orguwindsor.ca However, the presence of the bromine atom at one of the ortho positions complicates a standard DoM via deprotonation. Instead, a halogen-metal exchange is more likely to occur, preferentially at the more labile bromine atom, using an alkyllithium reagent like n-butyllithium. This would generate a lithiated species at the 2-position, which can then be quenched with an electrophile (E+).
Alternatively, if the azetidine ring itself is used as a DMG on an aryl group, it can direct lithiation to the ortho positions. lookchem.com For the benzoyl moiety, the amide carbonyl group is a well-established DMG, directing lithiation to the C-6 position (ortho to the carbonyl, meta to the azetidine nitrogen). This would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or LiTMP to avoid addition to the carbonyl. uwindsor.ca Once formed, this lithiated intermediate can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.
Table 4: Potential Directed Metalation and Electrophilic Trapping Scenarios
| Metalation Strategy | Base | Intermediate | Electrophile (E+) | Expected Product | Reference |
| Halogen-Metal Exchange | n-BuLi | 2-Lithio-4-chlorobenzoyl-azetidine | R-X, R₂CO, etc. | 1-(2-Substituted-4-chlorobenzoyl)azetidine | uwindsor.ca |
| Directed ortho-Metalation | LDA / LiTMP | 6-Lithio-2-bromo-4-chlorobenzoyl-azetidine | R-X, R₂CO, etc. | 1-(2-Bromo-4-chloro-6-substituted-benzoyl)azetidine | baranlab.orgharvard.edursc.org |
This table summarizes plausible pathways for the functionalization of the benzoyl ring via metalation techniques, offering routes to novel derivatives.
Elucidation of Reaction Mechanisms and Key Intermediates in N-Acyl Azetidine Chemistry
The reactivity of N-acyl azetidines, including this compound, is significantly influenced by the four-membered ring's inherent strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain, coupled with the electronic properties of the acyl substituent, dictates the pathways through which these molecules react.
A cornerstone of N-acyl azetidine chemistry is the formation of tetrahedral intermediates upon nucleophilic attack at the carbonyl carbon. Unlike acyclic amides, the combination of the azetidine ring strain and the pyramidalization of the amide nitrogen atom (with a Winkler-Dunitz χN pyramidalization of approximately 33°) contributes to the formation of remarkably stable tetrahedral intermediates. rsc.org
The stability of these intermediates has been harnessed in reactions such as the addition of organometallic reagents to N-acyl azetidines to form ketones. rsc.org The general mechanism for nucleophilic attack on an N-acyl azetidine, such as this compound, leading to a tetrahedral intermediate is depicted below.
General Mechanism of Tetrahedral Intermediate Formation:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the N-acyl azetidine.
Intermediate Formation: The π-bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.
Fate of the Intermediate: The tetrahedral intermediate can then undergo several transformations, including:
Reformation of the carbonyl group and expulsion of the nucleophile (reversal of the initial step).
Protonation of the oxygen to yield a stable tetrahedral adduct.
Cleavage of the azetidine ring, driven by the release of ring strain.
The substituents on the benzoyl ring of this compound, namely the electron-withdrawing bromine and chlorine atoms, are expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack and the formation of the tetrahedral intermediate.
Research on related N-acylazetidin-2-ones has shown that hydrolysis can proceed through different mechanisms depending on the pH. nih.gov In base-catalyzed hydrolysis, the rate-limiting step is the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. nih.gov In contrast, pH-independent and acid-catalyzed hydrolysis can involve the formation of an exocyclic iminium ion intermediate. nih.gov While these studies are on β-lactams, the principles of nucleophilic attack and intermediate formation are relevant to N-acyl azetidines.
Table 1: Influence of Substituents on the Stability of N-Aryl Azetidines in Aqueous Solution (pH 7.4)
| Compound (N-Aryl Group) | Half-life (T1/2) | Azetidine Nitrogen pKa (calculated) | Observations | Reference |
| N-phenyl | < 10 min | 2.9 | Significant degradation. | nih.gov |
| N-(4-methoxyphenyl) | < 10 min | 3.3 | Significant degradation. | nih.gov |
| N-(4-cyanophenyl) | < 10 min | 1.1 | Very short half-life, rapid degradation. | nih.gov |
| N-(pyridin-2-yl) | Stable | 0.9 | >95% of compound remains after 24 hours. | nih.gov |
| N-(6-chloropyridin-3-yl) | Stable | -0.6 | >95% of compound remains after 24 hours. | nih.gov |
This table, adapted from a study on N-aryl azetidines, illustrates how electronic effects of the N-substituent influence the stability and pKa of the azetidine nitrogen, which is a key factor in acid-mediated decomposition pathways that can compete with reactions at the acyl group. nih.gov
Radical chemistry offers a powerful toolbox for the synthesis and functionalization of azetidine rings. Strain-release photocatalysis has emerged as a mild and efficient method to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgrsc.org This process involves the generation of radical intermediates that are intercepted by the strained ABB, leading to the formation of difunctionalized azetidines.
In the context of N-acyl azetidines, radical pathways can be initiated through single-electron transfer (SET) processes. For example, the reductive cleavage of the N-C bond in N-azetidinyl amides has been proposed to proceed via an outer-sphere electron transfer to the amide carbonyl, generating an amide ketyl radical. This is followed by a radical σ N–C bond scission. rsc.org
Photocatalysis has also been employed for the synthesis of azetidines through [2+2] cycloadditions. The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. acs.org Visible-light photocatalysis can be used to activate the reactants and facilitate the cycloaddition. acs.org While this is a synthetic method, the involvement of radical intermediates is a key mechanistic feature.
Furthermore, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides, promoted by a copper-based photoredox catalyst, provides an efficient route to azetidines. nih.gov This reaction proceeds with high regioselectivity, controlled by the radical pathway. nih.gov
For a compound like this compound, the aromatic ring and the halogen substituents could potentially participate in radical reactions under specific conditions, although such pathways are less common than nucleophilic additions at the carbonyl group. However, the principles of radical generation and reaction with the azetidine moiety are transferable.
Catalysts and additives play a pivotal role in controlling the reactivity, selectivity, and efficiency of reactions involving N-acyl azetidines. Lewis acids are commonly employed to activate the N-acyl azetidine towards nucleophilic attack. wikipedia.orgnih.gov
In the ring-opening of 2-aryl-N-tosylazetidines with alcohols, Lewis acids like ZnI₂ and Zn(OTf)₂ have been shown to mediate the reaction, proceeding via an SN2-type pathway. nih.gov The Lewis acid coordinates to the nitrogen or oxygen atom of the N-sulfonyl group, increasing the electrophilicity of the azetidine ring and facilitating nucleophilic attack. This approach allows for highly regioselective ring-opening. nih.gov
Chiral phosphoric acids have been utilized as catalysts for the enantioselective desymmetrization of meso-azetidines. rsc.orgnih.gov These catalysts can activate the azetidine ring through bifunctional activation, involving both the azetidine nitrogen and the nucleophile. rsc.org The selectivity is driven by the ability of the substrates to fit into the chiral pocket of the catalyst. rsc.org For N-benzoyl protected azetidines, electron-rich benzoyl groups were found to be crucial for reactivity in these systems. nih.gov
In palladium-catalyzed intramolecular C(sp³)–H amination for the synthesis of azetidines, additives like AgOAc are crucial. rsc.org The reaction involves a Pd(IV) intermediate, and the additive facilitates the reductive elimination step to form the azetidine ring. rsc.org
The choice of catalyst can also dictate the reaction pathway. For instance, in the reaction of donor-acceptor cyclopropanes with iminoiodinanes to form azetidines, a magnesium-Lewis acid promotes nucleophilic ring-opening, while avoiding the need for transition-metal catalysts. nih.gov
The reactivity of this compound would similarly be influenced by such catalysts. The lone pairs on the carbonyl oxygen and the azetidine nitrogen are potential sites for Lewis acid coordination, which would activate the molecule for subsequent transformations. The specific nature of the catalyst and any additives would be critical in determining whether the reaction occurs at the carbonyl group or involves the azetidine ring itself.
Table 2: Effect of Lewis Acid Additives on a Photosensitized De Mayo Reaction
| Entry | Lewis Acid (1.1 equiv) | Yield (%) |
| 1 | None | 0 |
| 2 | Mg(OTf)₂ | 14 |
| 3 | Y(OTf)₃ | 20 |
| 4 | Yb(OTf)₃ | 22 |
| 5 | La(OTf)₃ | 31 |
| 6 | Sc(OTf)₃ | 43 |
| 7 | Bi(OTf)₃ | 25 |
| 8 | Al(OTf)₃ | 23 |
This table, adapted from a study on the De Mayo reaction, demonstrates the significant impact of Lewis acid co-catalysts on the efficiency of a reaction involving cyclic intermediates. While not directly on an N-acyl azetidine, it illustrates the principle of Lewis acid catalysis in enhancing reactivity, a concept applicable to the activation of this compound. nih.gov
Advanced Research Perspectives and Applications in Medicinal Chemistry for Azetidine Derivatives
Azetidine (B1206935) as a Privileged Scaffold for Molecular Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. The azetidine ring has emerged as a prominent example of such a scaffold due to a unique combination of structural and physicochemical properties. pharmablock.comnih.gov
The inherent ring strain of the four-membered ring imparts a degree of conformational rigidity that is advantageous in drug design. pharmablock.comenamine.net This rigidity helps to pre-organize the spatial orientation of substituents, which can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. enamine.net Unlike its more strained three-membered counterpart, the aziridine (B145994), the azetidine ring possesses greater chemical stability, making it more amenable to synthetic manipulation and less prone to undesirable reactions in a physiological environment. rsc.orgrsc.org
The nitrogen atom within the azetidine ring provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. technologynetworks.com The ability to introduce substituents at various positions on the ring allows for three-dimensional exploration of chemical space, a critical aspect of modern drug design. nih.gov
The utility of the azetidine scaffold is evidenced by its presence in a number of approved drugs and clinical candidates. lifechemicals.comchemrxiv.org These molecules span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, highlighting the broad applicability of this privileged scaffold. nih.govtechnologynetworks.comlifechemicals.com For instance, azetidine-containing compounds have shown promise as antibacterial agents, inhibitors of signal transducer and activator of transcription 3 (STAT3) for cancer therapy, and as components in treatments for neurological conditions. lifechemicals.comacs.orgacs.org
The development of novel synthetic methodologies has further propelled the use of azetidines in drug discovery. rsc.orgorganic-chemistry.orgnih.gov Advances in areas such as C-H amination, cycloaddition reactions, and ring-expansion strategies have made a diverse range of functionalized azetidine building blocks more accessible to medicinal chemists. rsc.orgnsf.govrsc.org
Strategic Incorporation of Halogenated Azetidine Scaffolds in Target-Oriented Synthesis
The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. Halogens, such as bromine and chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. The strategic placement of halogens on a privileged scaffold like azetidine can therefore be a powerful tool in the optimization of lead compounds.
The synthesis of halogenated azetidine scaffolds can be achieved through various synthetic routes. One approach involves the use of halogenated starting materials that are then used to construct the azetidine ring. For example, a facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed from 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This highlights a method where a bromo-substituted aromatic moiety is attached to a pre-formed azetidine ring. Another example is the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3,3-difluoroazetidine, where the halogenated benzyl (B1604629) group is introduced onto the azetidine nitrogen. nih.gov
Furthermore, direct halogenation of azetidine rings or their precursors is also a viable strategy. For instance, the halogenation of titanacyclobutanes can provide access to functionalized alkyl dihalides, which can then be used to form azetidine building blocks. nih.gov
The presence of bromine and chlorine in a molecule like 1-(2-Bromo-4-chlorobenzoyl)azetidine can have several implications for its potential as a drug candidate. The 2-bromo-4-chlorobenzoyl group introduces specific electronic and steric features. The bromine atom at the 2-position and the chlorine atom at the 4-position of the phenyl ring can influence the molecule's conformation and its ability to interact with biological targets. These halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Design of Novel Chemical Entities Leveraging the Azetidine Core
The design of novel chemical entities (NCEs) is a creative and iterative process that leverages the understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). The azetidine core serves as an excellent starting point for the design of NCEs due to its favorable properties and synthetic tractability.
By combining the azetidine scaffold with other pharmacophoric elements, medicinal chemists can generate novel molecules with desired biological activities. For example, the combination of an azetidine ring with a quinolone nucleus has led to compounds with superior antibacterial activity. lifechemicals.com Similarly, novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3. acs.orgacs.org
The development of diverse libraries of azetidine-based scaffolds is a key strategy for discovering new lead compounds. nih.govresearchgate.net These libraries can incorporate a wide variety of substituents and ring systems, including fused, bridged, and spirocyclic structures, to explore a broad range of chemical space. nih.gov For instance, a modular synthetic platform has been developed for the elaboration of fragments in three dimensions, utilizing azetidine-containing building blocks. acs.org
The synthesis of This compound itself would likely involve the acylation of azetidine with 2-bromo-4-chlorobenzoyl chloride. This reaction would attach the halogenated benzoyl group to the nitrogen of the azetidine ring, creating a specific amide linkage. While direct research on this exact compound is not widely published, its structure suggests its potential as an intermediate or a final compound in a medicinal chemistry program. For instance, a similar compound, 1-(2-Bromo-4-fluorobenzoyl)azetidine, is listed as a chemical intermediate, suggesting the utility of such structures in the synthesis of more complex molecules. chemicalbook.com
The design of NCEs also involves optimizing physicochemical properties for drug-likeness. The azetidine ring can contribute to improved properties such as increased aqueous solubility and conformational rigidity. nih.gov The strategic incorporation of functional groups and the control of molecular weight and lipophilicity are crucial considerations in the design process.
Q & A
Q. How to address conflicting crystallographic data on bond angles in the azetidine ring?
- Methodological Answer : Re-refine raw diffraction data with SHELXL, adjusting restraints for bond angles (target: 90° for azetidine). Compare with Cambridge Structural Database (CSD) entries (e.g., refcode: AZETID01). Validate via Hirshfeld surface analysis to assess intermolecular forces influencing geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
